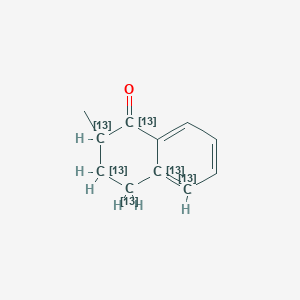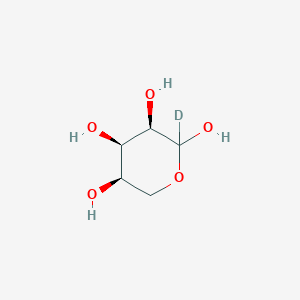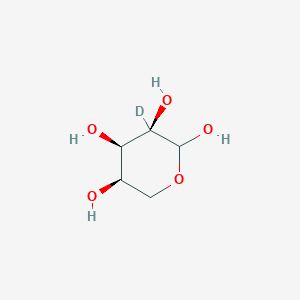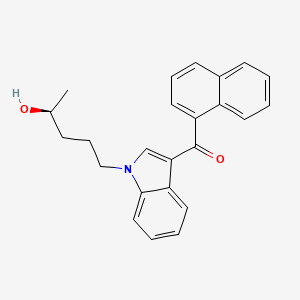![molecular formula C12H16O7 B584026 Tri-O-acetyl-D-[1-13C]galactal CAS No. 478518-74-0](/img/structure/B584026.png)
Tri-O-acetyl-D-[1-13C]galactal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-O-acetyl-D-galactal is a chemical compound with the empirical formula C12H16O7 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is also a carbohydrate inhibitor of ricin .
Synthesis Analysis
Tri-O-acetyl-D-galactal is a versatile building block used for the synthesis of mono- and oligosaccharides . The galactal double bond affords a ready means through which to introduce new functionality or introduce deoxy positions .Molecular Structure Analysis
The molecular weight of Tri-O-acetyl-D-galactal is 272.25 . The SMILES string isCC(=O)OC[C@H]1OC=CC@@H=O)[C@H]1OC(C)=O . Chemical Reactions Analysis
Glycals, such as Tri-O-acetyl-D-galactal, have been extensively used for the synthesis of a wide range of carbohydrate derivatives such as O-,1,2 C-,3 S-,4 and N-glycosides, cyclopropanated carbohydrates, and natural products . In particular, the Ferrier and the azidonitration reactions, together with Danishefsky’s glycal methodology (through epoxides), represent the most widely exploited applications .Physical And Chemical Properties Analysis
Tri-O-acetyl-D-galactal is a liquid at 20 degrees Celsius . It has a specific rotation [α]20/D of -16.0 to -21.0 degrees when the concentration is 1 in chloroform . It should be stored at a temperature between 0-10°C and should avoid heat .Applications De Recherche Scientifique
Synthèse d'oligosaccharides
Le Tri-O-acetyl-D-galactal est un bloc de construction important pour la synthèse d'oligosaccharides en phase solution et en phase solide . Les oligosaccharides sont des glucides qui sont constitués de trois à dix sucres simples (monosaccharides) liés entre eux. Ils jouent des rôles cruciaux dans divers processus biologiques, notamment la reconnaissance et l'interaction cellule-cellule, la réponse immunitaire et le mécanisme d'infection des bactéries et des virus.
Réactions d'azidonitration
Le composé a été utilisé dans des réactions d'azidonitration . Dans une étude, la réaction du Tri-O-acetyl-D-galactal avec un excès de nitrate de cérium d'ammonium et d'azoture de sodium dans l'acétonitrile a produit des produits d'addition 2-azido-1-nitrate . Ce produit réactionnel fournit une source pratique de D-galactosamine et d'halogénures de 3,4,6-tri-0-acétyl-2-azido-2-désoxy-a-~-galactopyrannosyl~ .
Synthèse de glycosides
Le Tri-O-acetyl-D-galactal a été largement utilisé pour la synthèse d'une large gamme de dérivés glucidiques tels que les O-, C-, S- et N-glycosides . Les glycosides sont des molécules dans lesquelles un sucre est lié à une partie non glucidique. Ils sont très courants dans la nature et jouent un rôle important dans divers processus biologiques.
Synthèse de glucides cyclopropanés
Le composé est également utilisé dans la synthèse de glucides cyclopropanés . Les glucides cyclopropanés sont une classe de composés qui ont un cycle cyclopropane lié à une partie glucidique. On a constaté qu'ils présentent une large gamme d'activités biologiques.
Synthèse de produits naturels
Le Tri-O-acetyl-D-galactal est utilisé dans la synthèse de produits naturels . Les produits naturels sont des composés chimiques produits par des organismes vivants. Ils jouent un rôle crucial dans la découverte de médicaments et ont été à la source de nombreux ingrédients actifs de médicaments.
Synthèse de déterminants antigéniques
Le composé a été utilisé dans la synthèse de déterminants antigéniques
Mécanisme D'action
Target of Action
Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.
Mode of Action
It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .
Biochemical Pathways
As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.
Action Environment
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of this compound may be influenced by the specific biological environment in which it is used.
Safety and Hazards
When handling Tri-O-acetyl-D-galactal, one should avoid breathing mist, gas, or vapors. It should not come into contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .
Propriétés
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-BINFZZBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)